Morpholine-4-carbohydrazidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine-4-carbohydrazidehydrochloride is a chemical compound that features both amine and ether functional groups It is a derivative of morpholine, a six-membered heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-4-carbohydrazidehydrochloride can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process typically involves the following steps:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization to form morpholine derivatives.
Reduction: The cyclized products are then reduced to yield the final compound.
Industrial Production Methods
Industrial production of morpholine and its derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-carbohydrazidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups attached to the morpholine ring .
Scientific Research Applications
Morpholine-4-carbohydrazidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of morpholine-4-carbohydrazidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, morpholine derivatives have been shown to inhibit fungal enzymes, disrupting fungal sterol synthesis and leading to the accumulation of toxic intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to morpholine-4-carbohydrazidehydrochloride include:
Morpholine: The parent compound, which is widely used in various applications.
Morpholine-4-carboxylic acid: Another derivative with different functional groups.
Morpholine-4-sulfonic acid: A sulfonated derivative with unique properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H12ClN3O2 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
morpholine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-7-5(9)8-1-3-10-4-2-8;/h1-4,6H2,(H,7,9);1H |
InChI Key |
GQYZNNYLKWRYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.